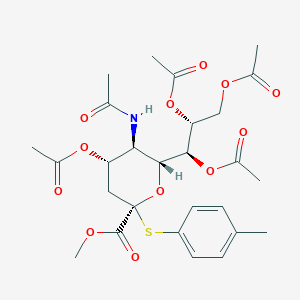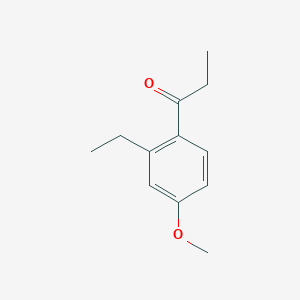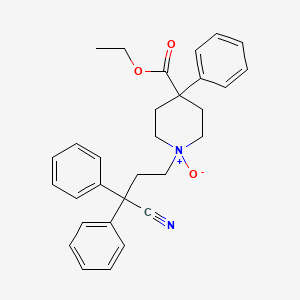![molecular formula C24H28N4O4S B14076429 3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a biphenyl core with multiple functional groups, including amino, sulfonyl, and carboxamide groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the biphenyl core: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the aminoethyl group: This step involves the reaction of the biphenyl intermediate with 2-aminoethylamine under appropriate conditions.
Methoxylation and carboxamidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like tin(II) chloride.
Substitution: The sulfonyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction would regenerate the amino groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its unique structure may allow it to act as a drug candidate for targeting specific biological pathways.
Industry: It can be used in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride exerts its effects is likely related to its ability to interact with specific molecular targets. The amino and sulfonyl groups may facilitate binding to proteins and enzymes, while the biphenyl core provides structural stability. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2-Aminoethyl)amino]phenyl derivatives: These compounds share the aminoethyl group and may have similar biological activities.
Sulfonyl-substituted biphenyls: These compounds have similar sulfonyl groups and may exhibit comparable chemical reactivity.
Methoxy-substituted biphenyls: These compounds share the methoxy group and may have similar physical properties.
Uniqueness
What sets 3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride apart is the combination of these functional groups in a single molecule, which provides a unique set of chemical and biological properties that can be leveraged for various applications.
Propriétés
Formule moléculaire |
C24H28N4O4S |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
3-[3-[[3-(2-aminoethylamino)phenyl]sulfamoyl]-4-methoxyphenyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C24H28N4O4S/c1-28(2)24(29)19-7-4-6-17(14-19)18-10-11-22(32-3)23(15-18)33(30,31)27-21-9-5-8-20(16-21)26-13-12-25/h4-11,14-16,26-27H,12-13,25H2,1-3H3 |
Clé InChI |
SGGXJKVUMLIPOL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


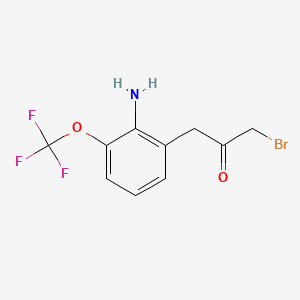
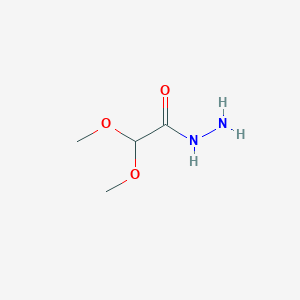
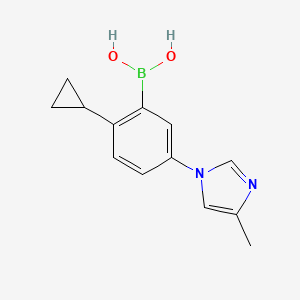
![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)

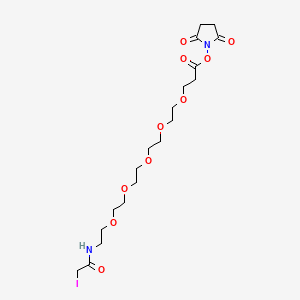
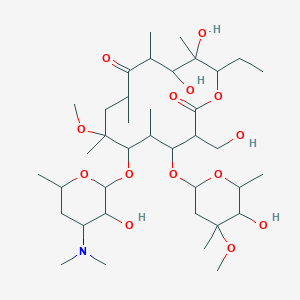
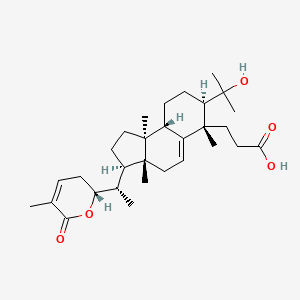
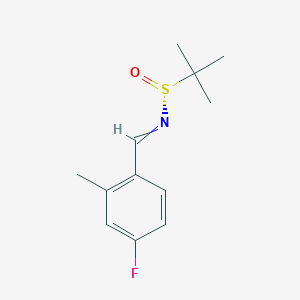
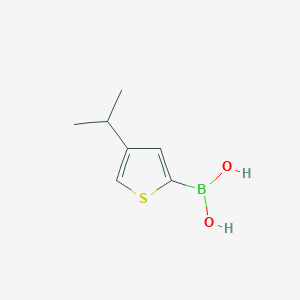
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
